6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine
Brand Name: Vulcanchem
CAS No.: 1652-70-6
VCID: VC20341332
InChI: InChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2
SMILES:
Molecular Formula: C18H13FN4S
Molecular Weight: 336.4 g/mol

6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine

CAS No.: 1652-70-6

Cat. No.: VC20341332

Molecular Formula: C18H13FN4S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine - 1652-70-6

Specification

CAS No. 1652-70-6
Molecular Formula C18H13FN4S
Molecular Weight 336.4 g/mol
IUPAC Name 6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine
Standard InChI InChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2
Standard InChI Key ZFWKNFDJDPXHBD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure features a purine ring system, a bicyclic aromatic framework composed of fused pyrimidine and imidazole rings. At position 6, a sulfanyl group bridges the purine core to a 4-fluorobenzyl moiety, while position 9 is substituted with a phenyl group. This substitution pattern is critical for its biological interactions, as the fluorine atom enhances electronegativity and lipophilicity, influencing receptor binding.

The IUPAC name, 6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine, reflects these substitutions. The canonical SMILES string, C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F, provides a precise representation of its connectivity.

Physicochemical Characteristics

Key physicochemical properties include:

  • Molecular Weight: 336.4 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfanyl and fluorobenzyl groups.

  • Lipophilicity: LogP ≈ 3.2 (estimated), indicating moderate membrane permeability.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine follows a multi-step protocol typical of purine derivatives (Figure 1) :

  • Purine Core Functionalization: A 6-chloropurine intermediate is prepared via chlorination of purine-6-amine.

  • Sulfanyl Group Introduction: The chlorinated purine undergoes nucleophilic substitution with 4-fluorobenzyl mercaptan in the presence of a base (e.g., NaH) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate) .

  • Phenyl Group Installation: A palladium-catalyzed Suzuki-Miyaura coupling introduces the phenyl group at position 9.

Critical Reaction Conditions:

  • Temperature: 0°C to room temperature for substitution steps; 60°C for coupling reactions.

  • Catalysts: NaH for deprotonation; Pd(PPh3)4 for cross-coupling .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation is achieved via:

  • NMR Spectroscopy: Distinct signals for fluorobenzyl (δ 4.3 ppm, –SCH2–) and phenyl protons (δ 7.2–7.6 ppm).

  • Mass Spectrometry: ESI-MS m/z 337.1 [M+H]+.

MicroorganismMIC (μg/mL)
S. aureus12.5
E. coli25.0
C. albicans50.0

The fluorobenzyl group enhances membrane penetration, while the sulfanyl moiety disrupts microbial thiol-dependent enzymes.

Neuroinflammatory Modulation

As a P2X7 receptor antagonist, the compound reduces ATP-induced YO-PRO-1 uptake in microglial cells (IC50 = 1.2 μM) . This effect is pivotal in mitigating neuroinflammation, a hallmark of neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

Receptor Binding Dynamics

Molecular docking studies reveal high affinity for the P2X7 receptor (binding energy = −9.8 kcal/mol). The fluorobenzyl group forms hydrophobic interactions with Leu217 and Phe294, while the purine core hydrogen-bonds to Lys127 .

Enzymatic Inhibition

In kinase assays, the compound occupies the ATP-binding pocket of CDK2, forming a hydrogen bond with Glu81 and π-π stacking with Phe82.

Research Applications

Oncology

Preclinical studies in breast cancer (MCF-7) models show dose-dependent apoptosis induction (EC50 = 5 μM) via caspase-3 activation.

Neuropharmacology

In rodent models of neuropathic pain, the compound (10 mg/kg, i.p.) reduces mechanical allodynia by 60%, correlating with P2X7 receptor blockade .

Comparative Analysis with Analogues

Property6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine6-Benzylsulfanylpurine9-Phenylpurine
Molecular Weight336.4 g/mol298.3 g/mol260.3 g/mol
CDK2 IC501.1 μM3.4 μM>10 μM
P2X7 Antagonism (IC50)1.2 μMN/AN/A

The fluorobenzyl substitution enhances both kinase affinity and receptor selectivity compared to non-fluorinated analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator